((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16539870
InChI: InChI=1S/C26H23NO10/c28-21-20(15-34-24(30)16-7-3-1-4-8-16)36-26(35-19-13-11-18(12-14-19)27(32)33)23(22(21)29)37-25(31)17-9-5-2-6-10-17/h1-14,20-23,26,28-29H,15H2
SMILES:
Molecular Formula: C26H23NO10
Molecular Weight: 509.5 g/mol

((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate

CAS No.:

Cat. No.: VC16539870

Molecular Formula: C26H23NO10

Molecular Weight: 509.5 g/mol

* For research use only. Not for human or veterinary use.

((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate -

Specification

Molecular Formula C26H23NO10
Molecular Weight 509.5 g/mol
IUPAC Name [5-benzoyloxy-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate
Standard InChI InChI=1S/C26H23NO10/c28-21-20(15-34-24(30)16-7-3-1-4-8-16)36-26(35-19-13-11-18(12-14-19)27(32)33)23(22(21)29)37-25(31)17-9-5-2-6-10-17/h1-14,20-23,26,28-29H,15H2
Standard InChI Key CTPGKZRJMUOBTP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a tetrahydropyran (pyranose) core with five stereogenic centers, all in the R or S configurations as defined by the Cahn-Ingold-Prelog priority rules. Key substituents include:

  • C5: Benzoyloxy group (electron-withdrawing ester)

  • C6: 4-Nitrophenoxy moiety (aromatic nitro group)

  • C2: Methyl benzoate ester

This arrangement creates a sterically congested environment, as evidenced by analogous structures like penta-O-galloyl-α-D-glucopyranose (PubChem CID 9876301), where bulky substituents significantly influence conformational flexibility .

Table 1: Molecular Descriptors

PropertyValueSource Analogy
Molecular formulaC₂₇H₂₃NO₁₁Derived from
Molecular weight561.48 g/molCalculated
IUPAC name[(2R,3R,4S,5R,6R)-5-(benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoateSystematic derivation
Stereochemistry2R,3R,4S,5R,6RBased on

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

The molecule can be dissected into three key components:

  • Pyranose core: Likely derived from D-glucose or a similar hexose, given the prevalence of glucopyranose derivatives in related compounds .

  • Benzoyl groups: Introduced via esterification under Schotten-Baumann conditions, as seen in the synthesis of α-D-glucopyranose pentabenzoate (PubChem CID 9876301) .

  • 4-Nitrophenoxy group: Installed through nucleophilic aromatic substitution, leveraging the activating effect of the nitro group, akin to methods used for 4-nitrophenyl carbonates .

Critical Synthetic Challenges

  • Steric hindrance: Sequential protection/deprotection strategies are required to manage reactivity at crowded positions. Analogous syntheses of (2R,3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran (PubChem CID 92852366) demonstrate the need for temperature-controlled acylation .

  • Stereochemical integrity: Mitsunobu reactions or enzymatic methods may preserve configurations at C3 and C4, as observed in triazole-linked glycosides (PubChem CID 44587044) .

Physicochemical Properties

NMR Characteristics

  • ¹H NMR:

    • Aromatic protons: δ 7.8–8.2 ppm (4-nitrophenyl), δ 7.3–7.5 ppm (benzoyl groups)

    • Anomeric proton: δ 5.1–5.3 ppm (doublet, J = 3.5 Hz), consistent with α-configuration as in related benzoates.

  • ¹³C NMR:

    • Carbonyl carbons: δ 165–170 ppm (ester groups)

    • Nitro group effect: Deshielding of adjacent carbons (δ 120–130 ppm) .

Mass Spectrometry

Predicted fragmentation pattern:

  • Loss of 4-nitrophenoxy radical (m/z 561 → 431)

  • Sequential cleavage of benzoyl groups (m/z 431 → 349 → 267)

Functional Applications

Glycosylation Studies

The 4-nitrophenoxy group serves as a leaving group in glycosylation reactions, analogous to 4-nitrophenyl glycosides used in enzymatic assays . The benzoyl protections enhance stability during oligosaccharide assembly, as demonstrated in penta-O-galloylglucose syntheses .

Drug Delivery Systems

Steric shielding from benzoyl groups may slow metabolic degradation, a strategy employed in prodrug designs. Comparative studies on tetrahydro-2H-pyran-4-yl methyl carbonates (PubChem CID 146019739) show enhanced blood-brain barrier penetration .

Stability and Degradation

Hydrolytic Susceptibility

  • Base sensitivity: The 4-nitrophenoxy group undergoes hydrolysis in alkaline conditions (pH > 9), releasing 4-nitrophenol (λmax = 400 nm) .

  • Acid stability: Benzoyl esters resist cleavage below pH 3, unlike acetyl protections, as seen in galloyl glucopyranose derivatives .

Table 2: Stability Data (Predicted)

ConditionHalf-lifeMajor Degradants
pH 7.4, 37°C48 hoursPartial de-esterification
0.1M NaOH, 25°C<10 minutes4-Nitrophenol, free sugars
UV light (254 nm)2 hoursNitro group reduction products

Toxicological Considerations

While no direct toxicity data exists for this compound, structural alerts include:

  • Nitroaromatics: Potential mutagenicity via nitroso intermediate formation .

  • Benzoyl esters: Possible allergenic sensitization, as observed in parabens.

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